Stereochemical Specification: D-threo (3409-57-2) vs. L-threo (3445-22-5) Isomer
The compound CAS 3409-57-2 is the D-threo stereoisomer with the defined (4S,5R) configuration, in contrast to the L-threo isomer (CAS 3445-22-5) which has the (4R,5S) configuration . This structural specificity is crucial for chiral method development and for studies where isomer-selective enzyme kinetics must be assessed, as the L-isomer is the primary physiological substrate [1].
| Evidence Dimension | Stereochemical configuration (optical rotation) |
|---|---|
| Target Compound Data | D-threo configuration (4S,5R); specific rotation not reported for the open-chain acid, but the derived γ-lactone (L-threo) has [α]D20 +56° [2]. |
| Comparator Or Baseline | L-threo-2,3-Hexodiulosonic acid (CAS 3445-22-5, (4R,5S) configuration) |
| Quantified Difference | Opposing stereochemistry at C4 and C5 positions; the L-isomer is the natural degradation product. The D-isomer serves as a non-physiological standard for method specificity validation. |
| Conditions | Chiral stationary phase HPLC or SFC methods for stereoisomer separation. |
Why This Matters
For analytical methods requiring quantification of the biologically relevant L-isomer, the D-isomer is an essential negative control or internal standard, preventing overestimation of analyte concentrations.
- [1] Wishart, D. S., et al. (2021). MMDBc0029836: 2,3-Diketo-L-gulonate. Microbial Metabolite Database. Retrieved from https://mimedb.ca/metabolites/MMDBc0029836 View Source
- [2] DrugFuture. (2024). Dehydroascorbic Acid. Retrieved from https://www.drugfuture.com/chemdata/dehydroascorbic-acid.html View Source
